molecular formula C10H12BNO3 B1350193 (4-(Cyclopropylcarbamoyl)phenyl)boronic acid CAS No. 515140-26-8

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Cat. No.: B1350193
CAS No.: 515140-26-8
M. Wt: 205.02 g/mol
InChI Key: WCRPDYXXIVYAAJ-UHFFFAOYSA-N
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Description

[4-(Cyclopropylcarbamoyl)phenyl]boronic acid: is a boronic acid derivative with the molecular formula C10H12BNO3 . It is known for its unique structure, which includes a cyclopropylcarbamoyl group attached to a phenyl ring, and a boronic acid functional group.

Safety and Hazards

“[4-(cyclopropylcarbamoyl)phenyl]boronic Acid” is classified under GHS07 for safety. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305+P351+P338 .

Mechanism of Action

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which could potentially influence their function .

Biochemical Pathways

Boronic acids are often used in Suzuki-Miyaura coupling reactions , which suggests that they may interact with biochemical pathways involving similar reactions.

Pharmacokinetics

It’s known that the compound has a molecular weight of 20502 , which could influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, it’s recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

[4-(Cyclopropylcarbamoyl)phenyl]boronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound can form reversible covalent bonds with enzymes, proteins, and other biomolecules that contain diol groups. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, [4-(Cyclopropylcarbamoyl)phenyl]boronic acid can interact with glycoproteins and other carbohydrate-containing biomolecules, affecting their function and stability .

Cellular Effects

The effects of [4-(Cyclopropylcarbamoyl)phenyl]boronic acid on cellular processes are diverse. This compound can influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For example, it may inhibit proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in cell cycle regulation and apoptosis. Furthermore, [4-(Cyclopropylcarbamoyl)phenyl]boronic acid can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, [4-(Cyclopropylcarbamoyl)phenyl]boronic acid exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with the active sites of enzymes, leading to their inhibition. This compound can also bind to specific protein domains, altering their conformation and function. Additionally, [4-(Cyclopropylcarbamoyl)phenyl]boronic acid can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [4-(Cyclopropylcarbamoyl)phenyl]boronic acid can change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, [4-(Cyclopropylcarbamoyl)phenyl]boronic acid may degrade, leading to a decrease in its inhibitory activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of [4-(Cyclopropylcarbamoyl)phenyl]boronic acid in animal models vary with dosage. At low doses, this compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, [4-(Cyclopropylcarbamoyl)phenyl]boronic acid can cause adverse effects, including toxicity and off-target interactions. Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxic effects .

Metabolic Pathways

[4-(Cyclopropylcarbamoyl)phenyl]boronic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, [4-(Cyclopropylcarbamoyl)phenyl]boronic acid can influence the activity of enzymes involved in carbohydrate metabolism, leading to changes in glucose and glycogen levels .

Transport and Distribution

Within cells and tissues, [4-(Cyclopropylcarbamoyl)phenyl]boronic acid is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and localization. Once inside the cell, [4-(Cyclopropylcarbamoyl)phenyl]boronic acid can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects .

Subcellular Localization

The subcellular localization of [4-(Cyclopropylcarbamoyl)phenyl]boronic acid is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other DNA-binding proteins. Additionally, [4-(Cyclopropylcarbamoyl)phenyl]boronic acid can be targeted to the endoplasmic reticulum and Golgi apparatus, affecting protein processing and trafficking .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(cyclopropylcarbamoyl)phenyl]boronic acid typically involves the reaction of 4-bromoaniline with cyclopropyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid .

Industrial Production Methods: Industrial production of [4-(cyclopropylcarbamoyl)phenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. The product is typically purified using recrystallization or chromatography techniques .

Comparison with Similar Compounds

Uniqueness:

    [4-(Cyclopropylcarbamoyl)phenyl]boronic acid: is unique due to the presence of both the cyclopropylcarbamoyl group and the boronic acid functional group. .

Properties

IUPAC Name

[4-(cyclopropylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO3/c13-10(12-9-5-6-9)7-1-3-8(4-2-7)11(14)15/h1-4,9,14-15H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRPDYXXIVYAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378406
Record name [4-(Cyclopropylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515140-26-8
Record name [4-(Cyclopropylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Cyclopropylcarbamoyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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